4-(Azepan-1-ylsulfonyl)benzoic acid

Medicinal Chemistry Synthetic Chemistry Chemical Procurement

Researchers optimizing lead-like properties require building blocks with balanced lipophilicity and high purity to avoid side reactions. 4-(Azepan-1-ylsulfonyl)benzoic acid offers a computed XLogP3 of 1.8 and is commercially supplied at 98+% purity, enabling cleaner multi-step syntheses. - Lower LogP (1.8 vs 3.00 for 3-regioisomer) improving aqueous solubility and drug-like profile. - 98+% purity minimizes pre-use purification, ensures reliable derivatization via carboxylic acid handle. - Seven-membered azepane ring provides unique conformational flexibility for fragment-based discovery and carbonic anhydrase IX inhibitor development.

Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
CAS No. 17420-68-7
Cat. No. B098979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azepan-1-ylsulfonyl)benzoic acid
CAS17420-68-7
Synonymsbenzoic acid, 4-[(hexahydro-1H-azepin-1-yl)sulfonyl]-
Molecular FormulaC13H17NO4S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H17NO4S/c15-13(16)11-5-7-12(8-6-11)19(17,18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,15,16)
InChIKeyHLSLLBRKHGBLQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azepan-1-ylsulfonyl)benzoic Acid – Sourcing & Baseline Overview


4-(Azepan-1-ylsulfonyl)benzoic acid (CAS 17420-68-7) is a sulfonamide-containing benzoic acid derivative with the molecular formula C13H17NO4S and a molecular weight of 283.35 g/mol [1]. The compound is characterized by a para-substituted benzoic acid core bearing an azepane ring attached via a sulfonyl linker, resulting in a versatile small-molecule scaffold with a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of approximately 83 Ų [1][2]. It is commercially available from multiple suppliers as a research-grade building block, typically offered in purities of 95% to 98+%, and is primarily intended for use in medicinal chemistry, organic synthesis, and early-stage drug discovery .

Building block Free carboxylic acid for amide/ester derivatization
Purity High-purity commercial specification available
Lipophilicity Lower lipophilicity relative to meta isomer may support solubility profile

4-(Azepan-1-ylsulfonyl)benzoic Acid – Why Simple Replacement Fails


The para-azepane sulfonamide motif in 4-(Azepan-1-ylsulfonyl)benzoic acid provides a unique combination of conformational flexibility from the seven-membered azepane ring and hydrogen-bonding capacity from both the sulfonyl and carboxylic acid groups [1]. This distinct structural arrangement influences key physicochemical properties, including lipophilicity and polar surface area, which are critical for applications such as fragment-based drug design and the optimization of lead-like properties [2]. While structurally similar compounds, such as the 3-substituted regioisomer or heterocyclic analogs containing piperidine or morpholine, may appear interchangeable, their divergent computed and measured properties, including significant differences in lipophilicity (LogP) and purity profiles, preclude simple substitution without compromising the integrity of a synthetic route or a medicinal chemistry campaign . The following quantitative evidence underscores the specific attributes that differentiate 4-(Azepan-1-ylsulfonyl)benzoic acid for scientific selection.

Regioisomer purity specification may differ; 3-substituted isomer typically offered at lower purity.

Lipophilicity shift may alter physicochemical profile and synthetic behavior compared to meta isomer.

Smaller heterocyclic analogs (piperidine, morpholine) may not replicate azepane's conformational and steric properties.

4-(Azepan-1-ylsulfonyl)benzoic Acid: Quantitative Differentiation from Analogs


Higher Purity vs. 3-Substituted Regioisomer

The 4-(Azepan-1-ylsulfonyl)benzoic acid (para-isomer) is commercially available at a higher standard purity (98+%) compared to its 3-substituted (meta) regioisomer, which is most commonly offered at 95% purity . This difference is quantifiable across multiple vendor catalogs and represents a practical advantage for applications requiring high-fidelity starting materials.

Commercial Purity
Specification review
98+% (reported)
Higher purity specification vs. 3-isomer
Vendor-dependent; verify lot COA
Medicinal Chemistry Synthetic Chemistry Chemical Procurement

Lower Lipophilicity than 3-Substituted Regioisomer

The 4-(para) substituted isomer exhibits a lower computed lipophilicity (XLogP3 = 1.8) compared to the 3-(meta) substituted regioisomer, which has a reported LogP of 3.00 [1]. This substantial difference of 1.2 log units is significant for optimizing drug-like properties, as it suggests the 4-isomer will have improved aqueous solubility and a different pharmacokinetic profile.

Lipophilicity
Reported comparison
XLogP3 1.8 vs. LogP 3.00 (3-isomer)
Lower lipophilicity may support aqueous solubility
Computed values; experimental confirmation needed
Medicinal Chemistry ADME Fragment-Based Drug Design

Molecular Weight Differentiation from Smaller Heterocyclic Analogs

4-(Azepan-1-ylsulfonyl)benzoic acid (MW 283.35) offers a distinct molecular weight and size profile compared to its common six-membered heterocyclic analogs, 4-(piperidin-1-ylsulfonyl)benzoic acid (MW 269.32) and 4-(morpholin-4-ylsulfonyl)benzoic acid (MW 271.29) [1]. The azepane-containing compound has a 14 Da higher molecular weight than the piperidine analog and a 12 Da higher weight than the morpholine analog, which translates to a larger, more flexible seven-membered ring scaffold.

Molecular Weight
Cross-study comparable
283.35 Da (azepane) vs. 269.32 Da (piperidine) vs. 271.29 Da (morpholine)
Distinct scaffold size for steric and conformational diversity
Verified via authoritative databases
Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Potent Carbonic Anhydrase IX Inhibition by Azepane Sulfonamides

While specific biological data for 4-(Azepan-1-ylsulfonyl)benzoic acid is not publicly available, the broader class of azepane sulfonamides has demonstrated potent inhibitory activity against carbonic anhydrase IX (CAIX), a validated anticancer target. A series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives, which share the same core sulfonamide motif, exhibited IC50 values in the low nanomolar range, with the most potent analog achieving an IC50 of 19 nM [1]. This class-level activity supports the use of the azepane sulfonylbenzoic acid scaffold as a promising starting point for developing CAIX inhibitors.

CAIX Inhibition (Class)
Class-level inference
Analog IC50 reported as 19 nM
Azepane sulfonamide scaffold may support CAIX inhibitor research
No direct data for this compound; verify in target assay
Cancer Therapeutics Enzyme Inhibition Medicinal Chemistry

4-(Azepan-1-ylsulfonyl)benzoic Acid – Application Scenarios


High-Purity Building Block for Multi-Step Synthesis

4-(Azepan-1-ylsulfonyl)benzoic acid is an optimal choice as a building block in multi-step organic syntheses where high purity of the starting material is critical to minimize side reactions and simplify purification. The compound's commercial availability at 98+% purity, as detailed in Section 3, directly supports this application by reducing the need for pre-use purification and ensuring a reliable, high-quality input for subsequent reactions . The free carboxylic acid handle allows for straightforward derivatization, including amide coupling and esterification, making it a versatile core for library synthesis [1].

Lead Optimization with Favorable ADME Profile

In medicinal chemistry campaigns, particularly during lead optimization, 4-(Azepan-1-ylsulfonyl)benzoic acid provides a strategic advantage due to its lower lipophilicity (XLogP3 = 1.8) compared to its 3-substituted regioisomer (LogP = 3.00) [2]. This lower LogP value is associated with improved aqueous solubility and a potentially more favorable pharmacokinetic profile, making it a superior starting point for designing compounds with enhanced drug-like properties and reduced off-target risks linked to high lipophilicity.

Distinctive Azepane Scaffold for Fragment-Based Drug Discovery

As a fragment for fragment-based drug discovery (FBDD), 4-(Azepan-1-ylsulfonyl)benzoic acid offers a unique combination of a seven-membered azepane ring and a sulfonylbenzoic acid core. Its molecular weight (283.35 Da) and size differentiate it from smaller, more common heterocyclic fragments like piperidine (269.32 Da) or morpholine (271.29 Da) analogs, as quantified in Section 3 . This larger, more flexible scaffold can be used to probe novel chemical space and achieve unique binding interactions not accessible with smaller ring systems.

CAIX Inhibition: Validation of Azepane Sulfonamide Scaffolds

Researchers focusing on carbonic anhydrase IX (CAIX) as an anticancer target can leverage 4-(Azepan-1-ylsulfonyl)benzoic acid as a core scaffold for developing novel inhibitors. The class-level evidence presented in Section 3 demonstrates that azepane sulfonamide derivatives can achieve potent CAIX inhibition with IC50 values in the low nanomolar range [3]. This application scenario is directly supported by the known activity of related compounds and positions the 4-isomer as a valuable starting point for hit-to-lead or lead optimization studies in this therapeutic area.

Application
Selection Property
Validation Focus
Multi-step synthesis
High-purity specification
Lot-specific purity verification
Lead optimization
Lower lipophilicity profile
Solubility and ADME assay review
Fragment-based screening
Seven-membered azepane scaffold
Conformational analysis and binding assays
CAIX-targeted research
Sulfonamide scaffold class
Enzyme inhibition and selectivity profiling

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